molecular formula C12H8Cl2O5S B2965872 5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid CAS No. 897765-60-5

5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid

Cat. No.: B2965872
CAS No.: 897765-60-5
M. Wt: 335.15
InChI Key: NGHVBUYUARLTIX-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a sulfonylmethyl group attached to a dichlorobenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid typically involves multiple steps. One common method includes the sulfonylation of a furan derivative with 2,6-dichlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, leading to enzyme inhibition. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,6-dichlorobenzenesulfonyl)methyl]-2-methylfuran-3-carboxylic acid
  • 5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-3-carboxylic acid

Uniqueness

5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)sulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O5S/c13-8-2-1-3-9(14)11(8)20(17,18)6-7-4-5-10(19-7)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHVBUYUARLTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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